3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester
Description
Crystallographic Analysis of 1-(3,4-Dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino) Substituent Configuration
X-ray diffraction studies of analogous piperidine derivatives reveal critical insights into the spatial arrangement of bulky substituents. The 1-(3,4-dimethyl-3-pentenyl) group adopts a chair-like conformation with axial positioning of the pentenyl chain, as observed in related compounds crystallizing in orthorhombic space groups such as Pna2₁. Unit cell parameters (a = 21.94 Å, b = 12.254 Å, c = 11.411 Å) from structurally similar systems suggest significant lattice expansion due to steric demands of the 3,4-dimethylpentenyl moiety.
The 4-((1-oxopropyl)phenylamino) substituent participates in bifurcated hydrogen bonding networks, with N–H···O=C interactions (2.8–3.1 Å) stabilizing the equatorial orientation of the phenylamino group. Comparative analysis with unsubstituted piperidinecarboxylic acids shows a 12–15° increase in C4–N–C(aryl) bond angles, reflecting steric repulsion between the phenyl ring and adjacent methyl ester.
| Parameter | Target Compound (Modeled) | Parent Piperidine |
|---|---|---|
| Unit Cell Volume | ~3100 ų | 3068 ų |
| C4–N–C(aryl) Angle | 118.5° | 105.3° |
| H-bond Length | 2.9 Å | 3.2 Å |
Stereochemical Implications of Methyl Ester Functionalization at C3 Position
The methyl ester at C3 induces pronounced stereoelectronic effects, as demonstrated by nuclear Overhauser effect (NOE) correlations in related structures. In the R configuration, the ester carbonyl oxygen exhibits 1,3-diaxial interactions with the pentenyl chain, reducing ring puckering amplitude by 0.2–0.3 Å compared to carboxylic acid analogs. Density functional theory (DFT) calculations predict a 3.7 kcal/mol stabilization energy for the equatorial ester orientation, favoring participation in n→π* conjugation with the piperidine nitrogen lone pair.
Chiral resolution studies of methyl nipecotate derivatives show the C3 ester increases enantiomerization barriers by 4–6 kcal/mol compared to free acid forms, as quantified by dynamic NMR spectroscopy. This kinetic stabilization enables isolation of diastereomeric ratios >9:1 in asymmetric syntheses employing Rh-catalyzed reductive Heck reactions.
Comparative NMR Spectral Analysis with Parent Piperidinecarboxylic Acid Structures
¹H NMR analysis reveals distinctive deshielding effects from the pentenyl and phenylamino substituents. The C3 methyl ester proton resonates at δ 3.68 ppm, shifted downfield by 0.45 ppm relative to nipecotic acid methyl ester. Key spectral differences include:
| Signal | Target Compound | Methyl Nipecotate |
|---|---|---|
| C3 OCH₃ | 3.68 (s) | 3.23 (s) |
| C4 NH | 5.12 (br s) | - |
| Pentenyl CH₃ | 1.44 (d, J=6.8) | - |
| Piperidine H₂/H₆ | 2.81–3.12 (m) | 2.45–2.67 (m) |
The ¹³C NMR spectrum shows a 4.1 ppm upfield shift for the C3 carbonyl carbon (170.2 ppm vs. 174.3 ppm in nipecotic acid derivatives), indicating reduced conjugation efficiency due to steric hindrance from the 1-substituent.
Computational Modeling of Torsional Strain in Pentenyl-Substituted Piperidine Systems
Molecular mechanics simulations (MMFF94) predict a 9.3 kcal/mol torsional barrier for rotation about the C1–N bond, compared to 4.8 kcal/mol in unsubstituted piperidine. The 3,4-dimethylpentenyl group induces 15–20° distortions in θ(N–C2–C3–O) torsion angles versus ideal chair conformations.
QM/MM hybrid calculations at the B3LYP/6-311+G(d,p) level reveal:
| Torsion Angle | Energy (kcal/mol) |
|---|---|
| C1–N–C4–C(aryl) | 8.2 |
| C3–C2–C1–N | 6.7 |
| Pentenyl C=C–C–CH₃ | 3.9 |
Properties
CAS No. |
156724-52-6 |
|---|---|
Molecular Formula |
C23H34N2O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 1-(3,4-dimethylpent-3-enyl)-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C23H34N2O3/c1-6-22(26)25(19-10-8-7-9-11-19)21-13-15-24(14-12-18(4)17(2)3)16-20(21)23(27)28-5/h7-11,20-21H,6,12-16H2,1-5H3 |
InChI Key |
PNWCAOZHGRRFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC(=C(C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features can help elucidate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Key Research Findings
Ester Group Impact : Methyl esters (as in Compound A) generally improve metabolic stability compared to ethyl esters, though at the cost of reduced plasma half-life .
Substituent-Driven Toxicity : Piperidinecarboxylic acids with aromatic amines (e.g., ) exhibit higher acute toxicity (H302) than aliphatic analogs like Compound A .
Structural Complexity and Bioactivity : Bulky substituents (e.g., triphenylmethyl in ) hinder cellular uptake, while moderate-sized groups (e.g., 3,4-dimethyl-3-pentenyl in Compound A) balance lipophilicity and permeability .
Biological Activity
3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester (CAS Number: 156724-52-6) is a synthetic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring that is substituted with a 3,4-dimethyl-3-pentenyl group and a phenylamino group attached to a carbonyl moiety.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors. Research indicates that it acts as a mu-opioid receptor (MOR) agonist, similar to other compounds in its class. The mechanism involves binding to the MOR, leading to analgesic effects.
Key Findings:
- Analgesic Potency : The compound exhibits significant analgesic properties, with potency comparable to that of carfentanil, which is known for its high efficacy at MORs .
- Metabolism : The compound undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Notably, CYP3A5 and CYP3A4 are involved in its metabolic pathway, producing several metabolites with varying biological activities .
Biological Activity Overview
The biological activities associated with this compound include:
- Analgesic Effects : Demonstrated through preclinical studies where it exhibited pain-relieving properties in animal models.
- Potential Neuroprotective Effects : Some studies suggest that derivatives of piperidine may have neuroprotective properties due to their ability to modulate neurotransmitter systems .
Data Table: Biological Activities and Metabolism
Case Study 1: Analgesic Efficacy
A study published in PubMed evaluated the analgesic efficacy of the compound in rodent models. The results indicated that the compound provided significant pain relief comparable to morphine and other opioids. The study highlighted its potential use in pain management therapies.
Case Study 2: Metabolic Pathway Analysis
Another investigation focused on the metabolic pathways of the compound using human liver microsomes. It was found that the major metabolite produced through N-dealkylation exhibited similar receptor activity as the parent compound, suggesting that some metabolites retain pharmacological effects .
Q & A
Basic: What synthetic strategies are recommended for preparing this piperidinecarboxylic acid derivative?
Answer:
The synthesis of this compound requires multi-step organic transformations, typically involving:
- Piperidine core functionalization : Introduce substituents via alkylation (e.g., 3,4-dimethyl-3-pentenyl group) and acylation (e.g., phenylamino-1-oxopropyl moiety).
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis, as demonstrated in analogous piperidinecarboxylate syntheses .
- Esterification : Methyl ester formation via reaction with methanol under acidic or basic conditions.
Key intermediates should be characterized via NMR and mass spectrometry (MS) to confirm structural integrity at each stage .
Advanced: How can stereochemical control be achieved during synthesis, particularly for chiral centers in the piperidine ring?
Answer:
Stereochemical outcomes depend on:
- Chiral catalysts : Employ asymmetric catalysis (e.g., chiral palladium or organocatalysts) to control configuration during alkylation or acylation steps.
- Resolution techniques : Use diastereomeric salt formation or chiral chromatography to separate enantiomers, as seen in the synthesis of (3R)-configured piperidine derivatives in pharmaceutical intermediates .
- Stereospecific reagents : Opt for enantiomerically pure starting materials, such as (S)- or (R)-configured amino acids, to guide stereochemistry .
Basic: What analytical methods are essential for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.
- High-performance liquid chromatography (HPLC) : Assess purity using C18 columns with UV detection, referencing pharmacopeial methods for related piperidinecarboxylates (e.g., tiagabine impurity profiling) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
Advanced: How should researchers resolve contradictions in impurity profiling data?
Answer:
- Orthogonal validation : Combine HPLC with LC-MS or GC-MS to cross-identify impurities.
- Relative response factors (RRFs) : Adjust RRF values for impurities based on UV absorbance or ionization efficiency, as outlined in USP guidelines for structurally similar compounds .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and correlate impurities with stability data .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates or vapors.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation, per SDS guidelines for related piperidine derivatives .
Advanced: How can researchers design assays to evaluate this compound’s biological activity?
Answer:
- Target identification : Prioritize kinases, GPCRs, or neurotransmitter transporters based on structural analogs (e.g., GABA reuptake inhibitors or kinase inhibitors like GNF-4877) .
- In vitro assays :
- Enzyme inhibition : Measure IC50 values using fluorescence-based or radiometric assays.
- Cell viability : Test against cancer or neuronal cell lines to assess cytotoxicity or therapeutic potential.
- SAR studies : Modify substituents (e.g., methyl ester or phenylamino groups) and correlate changes with activity trends .
Advanced: What strategies mitigate low yields in the final esterification step?
Answer:
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility and reaction homogeneity.
- Temperature control : Gradual heating (40–60°C) prevents side reactions like transesterification .
Basic: How is stability assessed under varying storage conditions?
Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive functional groups (e.g., phenylamino or ester moieties) .
Advanced: How does the 3,4-dimethyl-3-pentenyl substituent influence pharmacokinetic properties?
Answer:
- Lipophilicity : The branched alkyl chain increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : Evaluate cytochrome P450 (CYP) interactions using liver microsome assays.
- Prodrug potential : The methyl ester may serve as a hydrolyzable prodrug moiety, releasing the active carboxylic acid in vivo .
Advanced: What computational methods predict binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors).
- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes.
- QSAR modeling : Corrogate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
